molecular formula C34H40P2 B1608473 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane CAS No. 220185-35-3

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane

Cat. No.: B1608473
CAS No.: 220185-35-3
M. Wt: 510.6 g/mol
InChI Key: UKPCJWKHOPODFP-UHFFFAOYSA-N
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Description

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane is a bidentate phosphine ligand, widely used in coordination chemistry and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The presence of bulky 3,5-dimethylphenyl groups provides steric protection, enhancing the stability of the metal-ligand complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane can be synthesized through the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 3,5-dimethylphenyl bromide in diethyl ether . The reaction proceeds as follows:

    Preparation of Lithium Salt: The lithium salt of 3,5-dimethylphenyl bromide is prepared by reacting 3,5-dimethylphenyl bromide with lithium in diethyl ether.

    Formation of the Phosphine Ligand: The lithium salt is then reacted with 1,2-bis(dichlorophosphino)ethane to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane undergoes various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions with alkyl halides to form phosphonium salts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Alkyl halides are typically used as reagents in substitution reactions.

Major Products

    Phosphine Oxides: Formed through oxidation reactions.

    Phosphonium Salts: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The bulky 3,5-dimethylphenyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the catalytic process.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis[bis(3,5-dimethylphenyl)phosphino]ethane is unique due to its combination of steric bulk and flexibility. The 3,5-dimethylphenyl groups provide significant steric protection, while the ethane backbone allows for flexibility in coordination, making it a versatile ligand in various catalytic applications.

Properties

IUPAC Name

2-bis(3,5-dimethylphenyl)phosphanylethyl-bis(3,5-dimethylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H40P2/c1-23-11-24(2)16-31(15-23)35(32-17-25(3)12-26(4)18-32)9-10-36(33-19-27(5)13-28(6)20-33)34-21-29(7)14-30(8)22-34/h11-22H,9-10H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPCJWKHOPODFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(CCP(C2=CC(=CC(=C2)C)C)C3=CC(=CC(=C3)C)C)C4=CC(=CC(=C4)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H40P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400567
Record name 1,2-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220185-35-3
Record name 1,2-BIS[BIS(3,5-DIMETHYLPHENYL)PHOSPHINO]ETHANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60400567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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